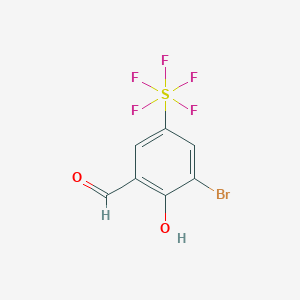

3-Bromo-5-formyl-4-hydroxyphenylsulphur pentafluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

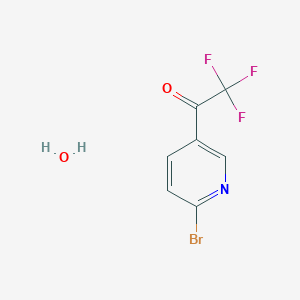

Isotope Analysis and Oxygen Extraction

The use of bromine pentafluoride in the extraction of oxygen from oxides and silicates for isotopic analysis has been demonstrated. Bromine pentafluoride serves as an effective reagent for the quantitative liberation of oxygen, offering advantages over other methods due to its better oxygen yields, which decrease systematic errors in isotopic composition. This makes it particularly useful in geochronology and climate studies (Clayton & Mayeda, 1963).

Enhancing Solid-State Emission

Research into the postfunctionalization of poly(3-hexylthiophene) (P3HT) has shown that various functional groups can significantly influence the optical and photophysical properties of poly(thiophene)s. This includes an extensive enhancement in the solid-state fluorescence yield for certain polymers, which is beneficial for the development of advanced photonic and electronic materials (Li, Vamvounis, & Holdcroft, 2002).

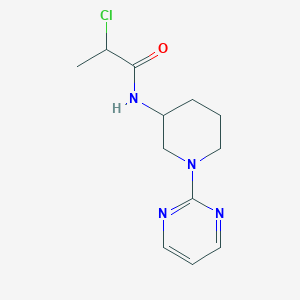

Synthesis of Rosuvastatin Precursors

A concise and efficient approach for synthesizing key pyrimidine precursors used in the production of rosuvastatin has been reported. This involves a highly efficient preparation of functionalized 5-methylpyrimidine, which is crucial for developing cholesterol-lowering medications (Šterk, Časar, Jukič, & Košmrlj, 2012).

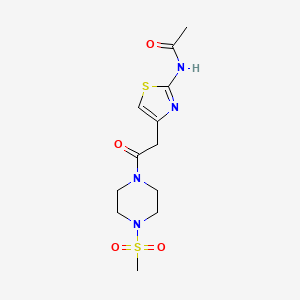

Polysulfate and Polysulfonate Synthesis

Bifluoride salts have been identified as powerful catalysts for the sulfur(VI) fluoride exchange reaction between aryl silyl ethers and aryl fluorosulfates or alkyl sulfonyl fluorides. This catalytic method enables the practical production of polysulfates and polysulfonates with high molecular weight, narrow polydispersity, and excellent functional group tolerance, marking a significant advancement in the synthesis of potentially valuable engineering polymers (Gao et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

3-bromo-2-hydroxy-5-(pentafluoro-λ6-sulfanyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF5O2S/c8-6-2-5(16(9,10,11,12)13)1-4(3-14)7(6)15/h1-3,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJZMVWTWWYAKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)Br)S(F)(F)(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)propanenitrile](/img/structure/B2835075.png)

![2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide](/img/structure/B2835076.png)

![1-[3-(Oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2835077.png)

![2-({2-[benzyl(methyl)amino]phenyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2835079.png)

![1-[4-(4-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2835082.png)

![4-{[(3Z)-5-(4-ethylphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B2835090.png)